Ethyl 1-cyanopiperidine-4-carboxylate
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Overview
Description
Ethyl 1-cyanopiperidine-4-carboxylate is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring substituted with a cyano group at the 1-position and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-piperidinecarboxylic acid with zinc cyanide and ethyl chloroformate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as dehydration of piperidine-4-carboxamide (isonipecotamide) using phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Amino derivatives of the piperidine ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-cyanopiperidine-4-carboxylate has been utilized in various scientific research applications:
Mechanism of Action
The exact mechanism of action of ethyl 1-cyanopiperidine-4-carboxylate is not fully understood. it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. The compound may interact with specific molecular targets and pathways, influencing biochemical and physiological processes.
Comparison with Similar Compounds
Ethyl 1-cyanopiperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: This compound is used in the synthesis of receptor agonists and antagonists.
Ethyl 1 H -indole-3-carboxylates: These compounds exhibit antiviral activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-cyanopiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)8-3-5-11(7-10)6-4-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXZSKYVPUTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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